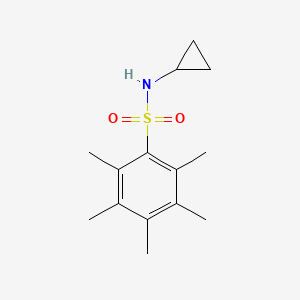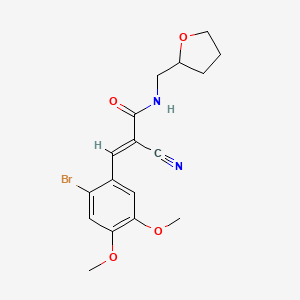![molecular formula C18H24N4O2 B5378396 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to activate the TRPM8 channel, which leads to the inhibition of voltage-gated calcium channels and the subsequent reduction in calcium influx. 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has also been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and inflammation.
Biochemical and Physiological Effects
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In neurons, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to reduce the excitability of sensory neurons and inhibit the release of neurotransmitters, such as glutamate and substance P. In cancer cells, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In immune cells, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to modulate the production of cytokines and chemokines, which are involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate specific ion channels and receptors. However, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide also has some limitations, such as its relatively low potency and selectivity for certain targets, which may require higher concentrations and longer exposure times.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide, including the design of novel compounds based on its scaffold, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in various diseases. In neuroscience, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide could be further studied for its potential applications in pain management and neurodegenerative diseases. In cancer research, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide could be further studied for its potential applications in combination therapy and personalized medicine. In drug discovery, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide could be further studied for its potential applications in the design of novel ion channel modulators and receptor agonists/antagonists.
Métodos De Síntesis
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide can be synthesized through a multi-step process, starting with the reaction of 2-bromopyridine with methylamine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate product with 2-hydroxybutyric acid. The synthesis method has been optimized to obtain high purity and yield of 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide.
Aplicaciones Científicas De Investigación
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to modulate the activity of certain ion channels, such as the TRPM8 channel, which is involved in pain sensation and thermoregulation. 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has also been studied as a potential therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In drug discovery, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been used as a scaffold for the design of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
2-hydroxy-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-16(23)18(24)21-13-14-7-6-11-20-17(14)22(2)12-9-15-8-4-5-10-19-15/h4-8,10-11,16,23H,3,9,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXCIIGIRCVUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C(N=CC=C1)N(C)CCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)

![3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378369.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5378378.png)
![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)